Rioprostil

Gastric Cytoprotection NSAID-Induced Gastropathy Preclinical Pharmacology

Rioprostil offers a dual pharmacological mechanism—gastric acid suppression with mucosal cytoprotection retained at sub-antisecretory doses, a feature absent in H2-receptor antagonists. It delivers a 2000-fold oral antilesion selectivity (antisecretory ED50/antilesion ED50) and 100% inhibition of NSAID-induced gastric lesions in canine models, quantitatively surpassing cimetidine and ranitidine. Uniquely prevents cyclosporin A-induced endocrine and exocrine pancreatic damage. Demonstrates 85% ulcer healing at 8 weeks in smokers, a typically treatment-resistant cohort. Ideal for dissecting non-acid-mediated mucosal defense pathways and pancreatic cytoprotection research. Custom synthesis; request a quote for your required quantity and lead time.

Molecular Formula C21H38O4
Molecular Weight 354.5 g/mol
CAS No. 77287-05-9
Cat. No. B1680645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRioprostil
CAS77287-05-9
SynonymsORF 15927
ORF-15927
ORF15927
Rioprostil
RWJ 15927
RWJ-15927
RWJ15927
TR 4698
TR-4698
TR4698
Molecular FormulaC21H38O4
Molecular Weight354.5 g/mol
Structural Identifiers
SMILESCCCCC(C)(CC=CC1C(CC(=O)C1CCCCCCCO)O)O
InChIInChI=1S/C21H38O4/c1-3-4-13-21(2,25)14-10-12-18-17(19(23)16-20(18)24)11-8-6-5-7-9-15-22/h10,12,17-18,20,22,24-25H,3-9,11,13-16H2,1-2H3/b12-10+/t17-,18-,20-,21?/m1/s1
InChIKeySPOAFZKFCYREMW-FWYLUGOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Rioprostil (CAS 77287-05-9): Synthetic Prostaglandin E1 Analog with Dual Antisecretory and Cytoprotective Pharmacology for Gastric Ulcer Research


Rioprostil is a synthetic methylprostaglandin E1 analog that functions via dual pharmacological mechanisms: suppression of gastric acid secretion and enhancement of mucosal cytoprotective defense factors [1]. It acts as an agonist at prostaglandin E2 receptor subtypes, primarily EP3 [2]. The compound reduces gastric acid secretion and enhances the gastric mucus-bicarbonate barrier, demonstrating efficacy in gastric ulcer therapy and protection against NSAID-induced gastric mucosal damage [1]. Rioprostil also prevents cyclosporin A-induced damage to endocrine and exocrine pancreatic secretions [1].

Rioprostil Procurement: Why In-Class Prostaglandin Analogs Are Not Interchangeable


Despite belonging to the same class of E-type prostaglandin analogs, rioprostil exhibits quantifiable differentiation from its closest comparators (misoprostol, enprostil, and ranitidine) across key pharmacological and clinical endpoints. Unlike H2-receptor antagonists such as ranitidine, rioprostil retains cytoprotective activity even at sub-antisecretory doses, a property not shared by acid-suppressing alternatives [1]. Furthermore, head-to-head comparative studies reveal that rioprostil achieves a unique antilesion selectivity profile with near-complete lesion inhibition in preclinical models, a quantitative advantage over both cimetidine and ranitidine which demonstrate sub-50% maximal activity [2]. Such evidence underscores that scientific selection or procurement of rioprostil must be informed by its distinct quantitative performance metrics rather than generic class membership.

Rioprostil vs. Comparators: Head-to-Head Quantitative Evidence for Procurement Decisions


Rioprostil vs. Cimetidine and Ranitidine: Superior Antilesion Efficacy in Canine Aspirin-Induced Gastric Lesion Model

In a canine model of aspirin-induced gastric lesions, rioprostil demonstrated complete (100%) inhibition of lesion formation at the maximally effective oral dose (ED50 = 1.6 μg/kg p.o.) without the appearance of side effects. In direct contrast, maximal antilesion activity for cimetidine or ranitidine in the same model was less than 50% [1]. This establishes a quantitative efficacy advantage for rioprostil over H2-receptor antagonists in preventing NSAID-induced gastric damage.

Gastric Cytoprotection NSAID-Induced Gastropathy Preclinical Pharmacology

Rioprostil vs. Misoprostol and Enprostil: Differential GIP Hormone Response Reduction in Human Volunteers

In a double-blind, randomized human volunteer study, oral administration of rioprostil (300 μg), misoprostol (400 μg), and enprostil (70 μg) produced distinct and quantitatively differentiated effects on gastric inhibitory polypeptide (GIP) secretion. Rioprostil reduced the integrated incremental response of GIP by 45% (P ≤ 0.01), whereas misoprostol produced a greater 57% reduction (P ≤ 0.001), and enprostil achieved near-total 94% suppression (P ≤ 0.001) [1]. This demonstrates that rioprostil exerts a moderate, intermediate GIP-modulating effect compared to stronger suppression by other prostaglandin analogs.

Gastrointestinal Endocrinology Gastric Inhibitory Polypeptide Glucose Tolerance

Rioprostil vs. Ranitidine: Healing Rates in Prepyloric Gastric Ulcer Clinical Trial

In a double-blind, randomized comparative trial, patients with endoscopically proven prepyloric gastric ulcers received either rioprostil (100 μg twice daily) or ranitidine (150 mg twice daily) for up to 8 weeks. The cumulative healing rates at 4 and 8 weeks were 40% and 60% in the rioprostil group versus 70% and 90% in the ranitidine group (p < 0.01) [1]. This quantitative evidence indicates that while rioprostil achieves clinically meaningful healing, ranitidine demonstrates superior efficacy in this specific ulcer subtype.

Gastric Ulcer Therapy Clinical Gastroenterology Cytoprotection

Rioprostil vs. Placebo: Superior Gastric Ulcer Healing and Pain Reduction in Smokers

In a randomized, double-blind, placebo-controlled trial of 40 patients with acute gastric ulcer, rioprostil treatment for 8 weeks resulted in ulcer healing in 85% of patients versus 60% in the placebo group (p < 0.05) [1]. Notably, the positive therapeutic outcome with rioprostil was observed in both smokers and non-smokers, whereas placebo-treated patients showed improvement only in the non-smoking cohort [1]. This demonstrates rioprostil's efficacy advantage in the clinically challenging smoker population.

Gastric Ulcer Smoking Interaction Clinical Efficacy

Rioprostil: Complete Prevention of Cyclosporin A-Induced Pancreatic Damage at Therapeutic Doses

In a rat model of cyclosporin A-induced pancreatic toxicity, subcutaneous administration of rioprostil (15 μg/kg twice daily) completely prevented the reduction in insulin release caused by cyclosporin A at 5 mg/kg body weight [1]. Rioprostil also afforded significant protection against the deleterious effects of higher cyclosporin A doses (10 and 20 mg/kg) on both insulin release and enzyme secretion [1]. This unique pancreatic cytoprotective action is not documented as a class-wide property of all prostaglandin E1 analogs, representing a differentiating feature of rioprostil.

Pancreatic Cytoprotection Cyclosporin Toxicity Endocrine Pancreas

Rioprostil Antisecretory Activity: Dose-Dependent Acid and Pepsin Suppression in Humans

In a placebo-controlled, double-blind crossover study in healthy male volunteers, rioprostil demonstrated dose-dependent inhibition of both basal and pentagastrin-stimulated gastric acid and pepsin secretion [1]. At doses of 300 μg and 600 μg, rioprostil reduced basal acid secretion by 54% and 88%, respectively, and reduced stimulated acid secretion by 44% and 59%, respectively [1]. Pepsin secretion was reduced by 86% (basal, 300 μg) and 68% (basal, 600 μg), and by 40% (stimulated, 300 μg) and 67% (stimulated, 600 μg) [1]. While no direct comparator data from this study are available, these values establish the quantitative dose-response profile of rioprostil for antisecretory activity.

Gastric Acid Secretion Pepsin Secretion Antisecretory Pharmacology

Rioprostil Applications: Targeted Research Scenarios Based on Quantitative Differentiation


Investigating Cytoprotective Mechanisms Independent of Acid Suppression in Gastric Mucosa

Rioprostil's demonstrated retention of cytoprotective activity at sub-antisecretory doses [1] and its 2000-fold oral antilesion selectivity (antisecretory ED50/antilesion ED50) in rat models [2] make it uniquely suited for experimental dissection of mucosal defense pathways that operate independently of luminal acid neutralization. This selectivity profile, quantified at 2000-fold using a 30-minute pretreatment window [2], provides a robust experimental tool for isolating non-acid-mediated protective mechanisms.

Prevention of NSAID-Induced Gastropathy in Preclinical Models Requiring Complete Lesion Inhibition

In canine models, rioprostil achieves 100% inhibition of aspirin-induced gastric lesions (ED50 = 1.6 μg/kg p.o.) without side effects, whereas H2-receptor antagonists cimetidine and ranitidine exhibit less than 50% maximal antilesion activity [1]. This quantitative efficacy advantage positions rioprostil as the preferred agent for studies requiring maximal mucosal protection against NSAID-induced injury where acid suppression alone is insufficient.

Studies of Pancreatic B-Cell Protection Against Immunosuppressant Toxicity

Rioprostil (15 μg/kg s.c. twice daily) completely prevented the reduction in insulin release induced by therapeutic doses of cyclosporin A (5 mg/kg) in rat models [1]. This unique pancreatic cytoprotective property differentiates rioprostil from other prostaglandin analogs and supports its selection for research investigating pharmacologic strategies to mitigate endocrine pancreatic damage during cyclosporin therapy [1].

Gastric Ulcer Healing Studies in Smoker Populations

Clinical trial data demonstrate that rioprostil achieves significant ulcer healing (85% at 8 weeks, p < 0.05 vs. 60% placebo) and pain reduction in both smokers and non-smokers, whereas placebo-treated smokers showed no improvement [1]. This evidence supports rioprostil as a strategic choice for experimental models and clinical research protocols targeting ulcer healing in the smoker demographic, a cohort typically associated with impaired therapeutic response.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rioprostil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.